molecular formula C10H13N2+ B14028397 Benzyl(2-cyanoethyl)azanium

Benzyl(2-cyanoethyl)azanium

Cat. No.: B14028397
M. Wt: 161.22 g/mol
InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-O
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Description

Benzyl(2-cyanoethyl)azanium is a quaternary ammonium compound characterized by a benzyl group attached to a central nitrogen atom, along with a 2-cyanoethyl substituent. This compound is a critical intermediate in synthesizing phosphoramidite reagents, such as 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite (CAS RN: 946842-25-7), which are widely used in solid-phase oligonucleotide synthesis . The 2-cyanoethyl group serves as a protecting moiety for phosphate triesters during nucleic acid assembly, enabling selective deprotection under mild basic conditions (e.g., aqueous ammonia). The benzyl group enhances solubility in organic solvents, facilitating its application in automated DNA/RNA synthesizers. Storage conditions for derivatives of this compound typically require temperatures below -20°C to maintain stability .

Properties

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

IUPAC Name

benzyl(2-cyanoethyl)azanium

InChI

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2/p+1

InChI Key

MWTGBAURSCEGSL-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CCC#N

Origin of Product

United States

Preparation Methods

3-(Benzylamino)propionitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropionitrile with benzylamine . The reaction typically occurs under mild conditions and can be catalyzed by various reagents. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point Primary Applications
This compound 946842-25-7 C₁₀H₁₃N₂ 161.22 g/mol N/A Nucleic acid synthesis reagents
Benzyltrimethylammonium fluoride hydrate 127582-36-9 C₁₀H₁₈FNO 187.25 g/mol 181–183°C Deprotection of silyl ethers
Benzyltriethylammonium chloride hydrate 207124-62-7 C₁₃H₂₂N·Cl·H₂O 245.79 g/mol N/A Phase-transfer catalysis
Diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium chloride 101491-57-0 C₁₄H₂₂ClN₂O₂ 294.79 g/mol N/A Peptide synthesis intermediates

Comparative Analysis

Substituent Effects on Reactivity and Stability

  • This compound: The 2-cyanoethyl group enhances nucleophilic displacement in phosphoramidite chemistry, enabling efficient phosphate deprotection. Its electron-withdrawing cyano group stabilizes intermediates during oligonucleotide chain elongation .
  • Benzyltrimethylammonium fluoride hydrate : The fluoride ion acts as a strong nucleophile, facilitating cleavage of silicon-oxygen bonds in silyl ether deprotection. The trimethyl substituents confer thermal stability (mp: 181–183°C), making it suitable for high-temperature reactions .
  • Benzyltriethylammonium chloride hydrate : The bulkier triethyl groups reduce solubility in polar solvents compared to trimethyl analogues but improve efficacy as phase-transfer catalysts in biphasic reactions .

Application-Specific Differences

  • Nucleic Acid Synthesis: this compound derivatives are specialized for oligonucleotide synthesis, whereas benzyltrimethylammonium fluoride is employed in carbohydrate and steroid chemistry for deprotection .
  • Catalysis: Benzyltriethylammonium chloride’s chloride ion and hydrophobic benzyl group enhance interfacial activity in SN2 reactions, unlike the cyanoethyl variant, which lacks catalytic utility .

Stability and Handling

  • This compound derivatives require sub-20°C storage due to sensitivity to hydrolysis and thermal degradation .
  • Benzyltrimethylammonium fluoride hydrate exhibits greater thermal stability, enabling room-temperature handling in anhydrous environments .

Research Findings

  • Phosphoramidite Efficiency: Studies indicate that cyanoethyl-protected phosphoramidites (derived from this compound) achieve >99% coupling efficiency in DNA synthesis, outperforming methyl-protected analogues .
  • Catalytic Performance: Benzyltriethylammonium chloride demonstrates superior reaction rates in Williamson ether synthesis compared to non-benzylated quaternary salts, attributed to enhanced phase-transfer activity .

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